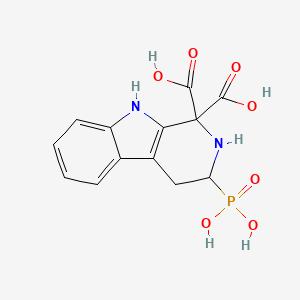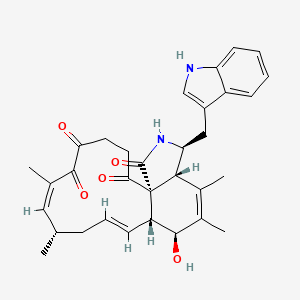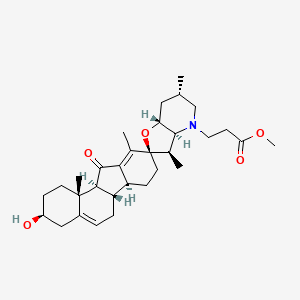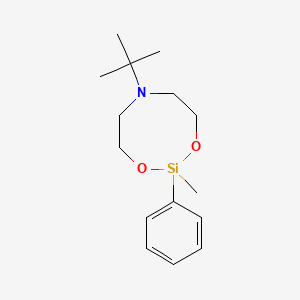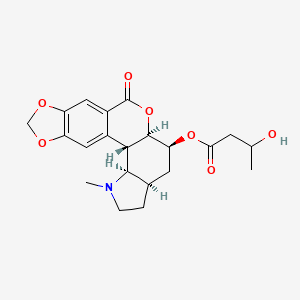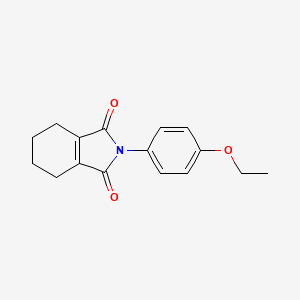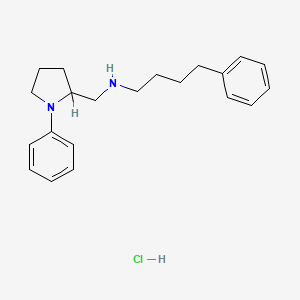
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-pyrrolidinemethanamine with 4-phenylbutyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with various biological targets. It is often used in studies related to enzyme inhibition and receptor binding.
Medicine
Medically, this compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes, reducing the production of specific metabolites and altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutylamine: Shares a similar phenylbutyl structure but lacks the pyrrolidine ring.
1-Phenyl-2-pyrrolidinemethanamine: Contains the pyrrolidine ring but lacks the phenylbutyl group.
N-(4-Phenylbutyl)-2-pyrrolidinemethanamine: Similar structure but different substitution pattern.
Uniqueness
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its combined structural features, which confer specific reactivity and binding properties. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
142469-70-3 |
|---|---|
Fórmula molecular |
C21H29ClN2 |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
4-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2.ClH/c1-3-10-19(11-4-1)12-7-8-16-22-18-21-15-9-17-23(21)20-13-5-2-6-14-20;/h1-6,10-11,13-14,21-22H,7-9,12,15-18H2;1H |
Clave InChI |
JYRGZRUSXIGLAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=CC=CC=C2)CNCCCCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




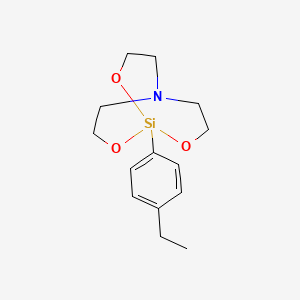
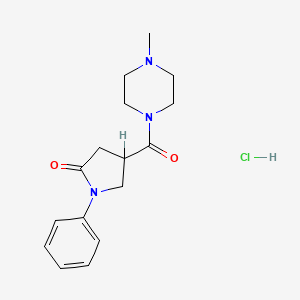
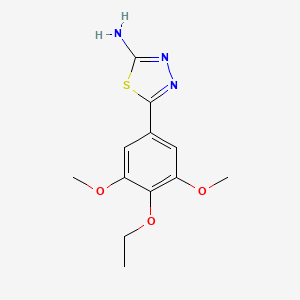
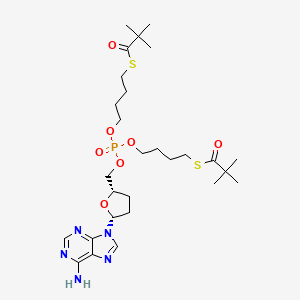
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)

